N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-methyl group and a 4-methylbenzenesulfonyl moiety. The acetamide side chain features a 3-chloro-4-fluorophenyl group, contributing to its distinct electronic and steric properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-15-3-7-18(8-4-15)34(32,33)23-13-29(22-10-5-16(2)11-19(22)25(23)31)14-24(30)28-17-6-9-21(27)20(26)12-17/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAEFYPDYLJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using a sulfonyl chloride derivative.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with various biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The target compound’s quinolinone core differentiates it from quinazolinone-based analogs (e.g., AJ5d from ) . Key structural distinctions include:
- Quinolinone vs.
- Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group in the target contrasts with phenylsulfonyl () and N,4-dimethylphenylsulfonamido () substituents. The methyl group in the target’s sulfonyl moiety may enhance lipophilicity compared to unsubstituted phenylsulfonyl groups .
Table 1: Substituent Comparison
Electronic and Steric Effects
Crystallographic and Conformational Insights
highlights the role of substituents in molecular conformation. For example, dichlorophenyl-containing acetamides exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings due to steric repulsion . By analogy, the target compound’s 6-methyl and 4-methylbenzenesulfonyl groups may impose conformational constraints, affecting dimerization or crystal packing—a critical factor in solubility and bioavailability.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on various enzymes and its therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity.
- Dihydroquinoline Core : This structural motif is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory activities.
Structural Formula
Enzyme Inhibition
Recent studies have highlighted the compound's activity as an inhibitor of Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory effects significantly.
IC50 Values
The following table summarizes the IC50 values of various compounds related to this compound:
These values indicate that modifications in the chemical structure can lead to significant variations in inhibitory potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives, including those similar to this compound, have demonstrated broad-spectrum antibacterial and antiviral activities.
Case Studies
- Tyrosinase Inhibition Study : A study focused on the inhibition of tyrosinase by compounds containing the 3-chloro-4-fluorophenyl group showed promising results in reducing melanin production, which could have implications for skin whitening treatments.
- Antibacterial Activity : Research on similar quinoline derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
